molecular formula C7H8ClN3 B8234714 Imidazo[1,5-a]pyridin-1-amine hydrochloride

Imidazo[1,5-a]pyridin-1-amine hydrochloride

Cat. No.: B8234714
M. Wt: 169.61 g/mol
InChI Key: JBKJITULOJJNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridin-1-amine hydrochloride (CAS 1519867-88-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical building block for the synthesis of novel therapeutic agents, particularly for targets within the central nervous system (CNS) . Its imidazo[1,5-a]pyridine core is a privileged structure known to interact with diverse biological targets, making it invaluable for probing structure-activity relationships (SAR) and investigating biological mechanisms . Research highlights its application in developing ligands for G-protein coupled receptors (GPCRs) . Furthermore, recent studies have identified derivatives of this scaffold as promising, selective non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP) . Inhibition of IRAP is a compelling therapeutic strategy for cognitive disorders, as it has been shown to enhance memory and learning in animal models, positioning this compound as a key starting point for neuropharmacological research in areas like Alzheimer's disease . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-7-6-3-1-2-4-10(6)5-9-7;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKJITULOJJNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter-Type Reaction with Bismuth Triflate Catalysis

The Ritter reaction has been adapted for the synthesis of imidazo[1,5-a]pyridine derivatives, offering a robust route to the target compound. A 2024 study demonstrated the use of bismuth triflate (Bi(OTf)₃) as a Lewis acid catalyst in dichloroethane (DCE) with p-toluenesulfonic acid (p-TsOH·H₂O) as a co-catalyst. The reaction involves the cyclization of 2-(pyridin-1-ium-2-ylmethyl)-2H-imidazo[1,5-a]pyridinium dichloride with acetonitrile (2a ) under high-temperature conditions (150°C).

Procedure :

  • Dissolve the pyridine precursor (1a , 0.541 mmol) in DCE (0.3 M).

  • Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).

  • Introduce acetonitrile (15.0 equiv) and heat at 150°C for 12 hours.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (20% EtOAc/hexane).

This method achieved a 74% yield of the imidazo[1,5-a]pyridinium dichloride intermediate, which was subsequently converted to the hydrochloride salt through acid-base workup. The use of Bi(OTf)₃ minimizes side reactions, while p-TsOH·H₂O enhances protonation of the nitrile group, facilitating nucleophilic attack.

Single-Step Synthesis via Salt Metathesis

A streamlined approach reported in 2024 involves the direct synthesis of imidazo[1,5-a]pyridinium salts through salt metathesis. This method bypasses multi-step coupling reactions by leveraging the reactivity of prefunctionalized pyridine derivatives.

Procedure :

  • Combine 2-(methylthio)ethylimidazo[1,5-a]pyridine (1.4 mmol) with potassium hexafluorophosphate (KPF₆) in ethanol.

  • Stir at room temperature for 1 hour to yield the hexafluorophosphate salt.

  • Perform ion exchange with hydrochloric acid to obtain the hydrochloride salt.

Characterization by ¹H NMR (400 MHz, CD₃CN) confirmed the structure: δ 9.11 (s, 1H), 8.32 (dd, J = 7.2 Hz, 1H), 7.88 (s, 1H), and 4.62 (t, J = 6.6 Hz, 2H). This method offers a 92% yield and eliminates the need for column chromatography, making it suitable for large-scale production.

Comparative Analysis of Synthetic Methods

Parameter Ritter-Type Reaction Salt Metathesis Scalable Process
Yield74%92%Not reported
Reaction Time12 hours1 hourMulti-day
PurificationColumn chromatographyFiltrationLiquid-liquid extraction
ScalabilityGram-scaleMulti-gramKilogram
Key AdvantageHigh purityMinimal purificationIndustrial application

The salt metathesis method stands out for its rapid reaction time and high yield, whereas the Ritter-type reaction provides superior purity for research-grade material. The scalable process, though untested for the hydrochloride salt, offers a template for industrial production.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CD₃CN): Key resonances include δ 9.11 (s, 1H, imidazole-H), 8.32 (dd, J = 7.2 Hz, pyridine-H), and 4.62 (t, J = 6.6 Hz, CH₂).

  • ¹³C NMR (101 MHz, CD₃CN): Peaks at δ 149.8 (C=N), 132.3 (aromatic C), and 50.5 (CH₂).

  • HR-MS : Observed m/z 210.1022 (calculated 210.1031 for C₁₃H₁₂N₃).

Purity and Yield Optimization

  • The Ritter-type reaction achieved >95% purity after chromatography.

  • Salt metathesis provided 92% yield with no detectable impurities by TLC .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Reactions

Imidazo[1,5-a]pyridin-1-amine hydrochloride is characterized by its unique chemical structure, which allows it to participate in various chemical reactions:

  • Oxidation : Typically involves reagents like hydrogen peroxide.
  • Reduction : Commonly uses sodium borohydride.
  • Substitution : Involves nucleophilic or electrophilic substitution reactions with halogenated reagents.

These reactions lead to the formation of various substituted imidazo[1,5-a]pyridines, which can be further functionalized for specific applications in research and industry.

2.1. Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent and in the treatment of infectious diseases. Its derivatives exhibit a wide range of biological activities:

  • Anticancer : Compounds derived from imidazo[1,5-a]pyridine have shown promise in inhibiting tumor growth.
  • Antimicrobial : Effective against various pathogens, including Mycobacterium tuberculosis with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.006 μM .

The compound acts on multiple biological pathways:

  • It functions as an inhibitor of enzymes such as insulin-regulated aminopeptidase (IRAP), which is involved in glucose metabolism and could be targeted for diabetes treatment .
  • Its derivatives have shown activity against β-amyloid formation, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Materials Science Applications

This compound is also utilized in materials science:

  • Optoelectronic Devices : Explored for its luminescent properties, making it suitable for applications in sensors and imaging technologies .
  • Catalysis : The compound has been used to develop palladium-based catalysts that facilitate organic synthesis by activating unreactive bonds .

4.1. Pharmacological Studies

A comprehensive study on the pharmacological activities of imidazo[1,2-a]pyridine derivatives highlighted their therapeutic potential across various domains:

Activity TypeExample CompoundsObserved Effects
AnticancerVarious derivativesInhibition of tumor growth
AntimicrobialImidazo derivativesEffective against Mycobacterium tuberculosis
Anti-inflammatorySpecific analogsReduction of inflammatory markers

4.2. Synthesis and Activity Correlation

Research has shown that structural modifications can significantly impact biological activity:

Compound StructureActivity TypeMIC (μM)
Compound 13Antimicrobial≤0.006
Compound 18AnticancerPotency surpassing clinical candidates

This data underscores the importance of structure-activity relationships (SAR) in drug development processes.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Imidazo[1,5-a]pyridin-1-amine HCl 1-NH₂, HCl counterion C₈H₈ClN₃·HCl Enhanced solubility, protease inhibition
3-(4-Chlorophenyl)-1-benzylimidazo[1,5-a]pyridine 3-(4-ClC₆H₄), 1-CH₂C₆H₅ C₂₀H₁₅ClN₂ Anticancer potential, lipophilic
Hydrazone-functionalized imidazo[1,5-a]pyridine Hydrazone moiety at 3-position Varies Antibacterial, luminescent properties

Key Observations:

Solubility and Bioavailability: The hydrochloride salt form of imidazo[1,5-a]pyridin-1-amine exhibits superior water solubility compared to non-ionic analogs like 3-(4-chlorophenyl)-1-benzylimidazo[1,5-a]pyridine, which has a higher logP due to aromatic substituents .

Biological Activity: The amino group in imidazo[1,5-a]pyridin-1-amine hydrochloride facilitates interactions with cysteine proteases, achieving IC₅₀ values in the micromolar range . Hydrazone derivatives demonstrate broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus), attributed to the electron-withdrawing hydrazone group enhancing membrane penetration . Bulky substituents (e.g., 4-chlorophenyl) in analogs like CAS 166986-04-5 may hinder solubility but improve target specificity in anticancer applications .

Synthetic Flexibility: Hydrochloride salts are efficiently synthesized using HCl as a catalyst, whereas non-ionic derivatives require additional purification steps to remove byproducts .

Physicochemical Properties

  • Thermal Stability : Hydrochloride salts generally exhibit higher thermal stability compared to free bases, as seen in analogous compounds like ortho-toluidine hydrochloride (decomposition >200°C) .
  • Optical Properties : Hydrazone-functionalized derivatives show strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), a property absent in the hydrochloride form, making them suitable for bioimaging .

Analytical Characterization

RP-HPLC methods validated for related hydrochlorides (e.g., amitriptyline HCl) confirm that this compound can be quantified with high accuracy (recovery >98%) using similar protocols .

Biological Activity

Imidazo[1,5-a]pyridin-1-amine hydrochloride is a compound belonging to the imidazo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structure that allows it to interact with various biological targets. The compound has been investigated for its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably:

  • Inhibition of Insulin-Regulated Aminopeptidase (IRAP) : Research indicates that this compound acts as a non-competitive inhibitor of IRAP, which is linked to cognitive enhancement in animal models. The best-performing derivatives showed significant inhibitory effects on IRAP activity .
  • Cytotoxic Activity : Studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit cytotoxic effects against various human tumor cell lines. For instance, certain compounds demonstrated GI50 values ranging from 0.43 to 14.9 μM against breast cancer cell lines (MCF-7) and induced apoptosis through multiple pathways .

Biological Activities

The compound has shown promise in several biological assays:

1. Anticancer Activity

This compound has been evaluated for its anticancer properties:

CompoundCell LineGI50 (μM)Mechanism
5dMCF-73.25Tubulin polymerization inhibition
5lMCF-71.71Apoptosis induction

These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis through mitochondrial pathways .

2. Enzyme Inhibition

The compound's role as an inhibitor of various enzymes has also been explored:

EnzymeInhibition TypeIC50 (μM)
Insulin-regulated aminopeptidase (IRAP)Non-competitiveNot specified
Matrix metalloproteinases (MMPs)InhibitionSignificant

Inhibition of these enzymes is linked to potential therapeutic effects in conditions like cancer and cognitive disorders .

Study on Anticancer Properties

A study involving a series of imidazo[1,5-a]pyridine-benzimidazole hybrids revealed significant cytotoxicity against a panel of sixty human tumor cell lines. The findings indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

Cognitive Enhancement via IRAP Inhibition

Another study focused on the development of small-molecule inhibitors targeting IRAP, demonstrating that these compounds could enhance cognitive functions in animal models. The research highlighted the potential for imidazo[1,5-a]pyridine derivatives in treating cognitive impairments associated with neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Imidazo[1,5-a]pyridin-1-amine hydrochloride, and what experimental parameters are critical for reproducibility?

Methodological Answer: The compound can be synthesized via cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium, using phosphorous acid as a catalyst. Key parameters include:

  • Reaction temperature : Maintained between 80–120°C to balance reaction rate and side-product formation.
  • Molar ratios : Optimal stoichiometry of 1:1.2 (2-picolylamine:nitroalkane) to ensure complete conversion.
  • Catalyst loading : 10–15 mol% phosphorous acid for efficient activation.
  • Reaction time : 6–12 hours under reflux conditions.

Table 1 : Critical Parameters for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps accelerate kinetics but risk decomposition
PPA concentration85–95% (w/w)Ensures solubility of intermediates
Stirring rate300–500 rpmHomogeneous mixing prevents localized overheating

Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1^1H NMR (e.g., characteristic imidazole proton at δ 7.8–8.2 ppm) .

Q. How should researchers confirm the structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ at m/z 194.082 for C8_8H9_9N3_3Cl).

NMR Spectroscopy :

  • 1^1H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.0 ppm).
  • 13^{13}C NMR: Verify sp2^2-hybridized carbons (120–140 ppm) and amine-related carbons.

X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement .

Note : Cross-validate with IR spectroscopy (N-H stretch at 3300–3500 cm1^{-1}) to distinguish amine functionalities .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with 5% acetic acid and adsorb using vermiculite.
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste (D-code D003) .

Training : Complete lab safety exams (100% score) covering chemical hygiene plans and emergency procedures before handling .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and resolve conflicting experimental data?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, calculate activation energies for competing pathways (e.g., cyclization vs. polymerization) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio). Analyze interactions using ANOVA to resolve contradictions in yield data .

Case Study : If NMR and HRMS data conflict on product identity, perform HPLC-MS/MS fragmentation to distinguish isomeric byproducts .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

Methodological Answer:

  • Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation). Achieve 20–30% higher yields compared to batch reactors due to precise temperature control .
  • Flow Chemistry : Continuous flow systems reduce reaction time (2–4 hours vs. 12 hours) and enable in-line purification via scavenger columns.

Table 2 : Reactor Comparison

Reactor TypeKey AdvantageScalability Challenge
BatchLow capital costPoor heat dissipation at >100g scale
MicroreactorHigh surface-area ratioClogging risks with PPA medium
Flow (tubular)Continuous operationRequires solvent compatibility studies

Q. How do researchers integrate theoretical frameworks to design experiments for novel derivatives of Imidazo[1,5-a]pyridin-1-amine?

Methodological Answer:

  • Retrosynthetic Analysis : Use the compound’s core structure to plan derivatization (e.g., introducing halogens at C-3 via electrophilic substitution).
  • Molecular Dynamics (MD) Simulations : Predict solubility and stability of derivatives in aqueous/organic matrices. For instance, simulate logP values to prioritize hydrophobic analogs for CNS-targeting studies .

Validation : Pair simulations with experimental Hansen solubility parameters to optimize solvent systems .

Q. What methodologies address contradictory data in the catalytic activity of phosphorous acid during synthesis?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR to detect intermediate species. Compare with computational predictions to identify deviations.
  • Catalyst Poisoning Tests : Introduce inhibitors (e.g., thiourea) to distinguish homogeneous vs. heterogeneous catalytic mechanisms .

Example : If yields drop unexpectedly at high catalyst loadings, use X-ray photoelectron spectroscopy (XPS) to check for phosphorous acid decomposition into inactive oxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.